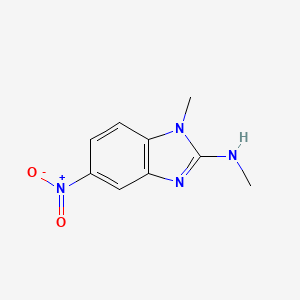

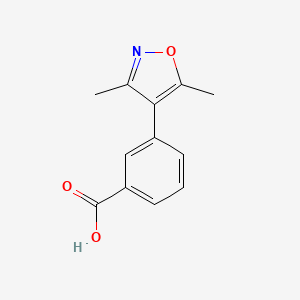

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid

Vue d'ensemble

Description

“(3,5-Dimethyl-isoxazol-4-yl)-acetic acid” is a unique chemical provided to early discovery researchers . It has an empirical formula of C7H9NO3 and a molecular weight of 155.15 .

Molecular Structure Analysis

The molecular structure of this compound consists of a 3,5-dimethyl-isoxazole ring attached to an acetic acid group .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.236±0.06 g/cm3 . It is a solid substance that is slightly soluble in DMSO and methanol . The predicted pKa is 3.96±0.10 . The melting point is 120-121 °C, and the predicted boiling point is 322.5±37.0 °C .Applications De Recherche Scientifique

Influence on Biological Ligands

Research on benzoates, salicylates, and isoxazolines, which share structural similarities with 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid, has shown that these compounds can significantly influence the electronic systems of biologically important molecules. The studies using techniques like infrared (FT-IR), Raman (FT-Raman), and NMR spectroscopy have revealed the correlation between metal perturbation on ligands and their positions in the periodic table, highlighting the potential for these compounds in understanding interactions with biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005).

Natural Product Synthesis and Pharmacological Properties

Isoxazolin-5-one and 3-nitropropanoic acid derivatives, structurally related to 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid, are found in natural products from plants, insects, bacteria, and fungi. These compounds are known for their toxic effects, which result from their ability to bind covalently to enzymes and inhibit mitochondrial respiration. The study of these compounds has led to the synthesis of several natural products, shedding light on potential detoxification mechanisms and biosynthetic pathways, which could inform the development of novel therapeutic agents (Becker et al., 2017).

Regulation of Gut Functions

Benzoic acid and its derivatives are widely used as food and feed additives due to their antibacterial and antifungal properties. Studies have shown that these compounds can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. This indicates potential applications in improving gut health and understanding the mechanisms behind these effects (Mao, Yang, Chen, Yu, & He, 2019).

Effects on Plant Metabolism

Research on benzoic acid derivatives has also highlighted their impact on plant metabolism. Studies have shown that amino derivatives of benzoic acid can influence the respiration of etiolated barley leaves, offering insights into the role of these compounds in plant growth and development. This could have implications for agricultural practices and the development of plant growth regulators (Nagutb, 1964).

Mécanisme D'action

Target of Action

The primary targets of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid are cyclooxygenase and lipoxygenase enzymes . These enzymes play crucial roles in the inflammatory response by promoting the release of chemical mediators from damaged cells .

Mode of Action

The compound interacts with its targets by inhibiting their action . This inhibition results in a decrease in the production of metabolic products of arachidonic acid, which are key players in the inflammatory process .

Biochemical Pathways

The compound affects the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory mediators . This results in a reduction of inflammation and associated symptoms .

Result of Action

The inhibition of cyclooxygenase and lipoxygenase enzymes by 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid leads to a reduction in inflammation . This can result in decreased pain and swelling, providing relief from symptoms of inflammatory conditions .

Safety and Hazards

This compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

Propriétés

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-11(8(2)16-13-7)9-4-3-5-10(6-9)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHBCIWCIAFXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683262 | |

| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1032938-26-3 | |

| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)

![3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1393605.png)

![[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid](/img/structure/B1393606.png)

![5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B1393607.png)

![N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B1393612.png)